molecular formula C7H6BrF2N3S B12862585 4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide

4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide

Cat. No.: B12862585
M. Wt: 282.11 g/mol
InChI Key: VIWFPRIMZRZPTD-UHFFFAOYSA-N
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Description

4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide is a thiosemicarbazide derivative characterized by a central thiosemicarbazide backbone (N–NH–C(=S)–NH₂) substituted with a 4-bromo-3,5-difluorophenyl group.

The bromo and difluoro substituents in this compound may enhance its lipophilicity and binding affinity to biological targets compared to simpler analogs .

Properties

Molecular Formula

C7H6BrF2N3S

Molecular Weight

282.11 g/mol

IUPAC Name

1-amino-3-(4-bromo-3,5-difluorophenyl)thiourea

InChI

InChI=1S/C7H6BrF2N3S/c8-6-4(9)1-3(2-5(6)10)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14)

InChI Key

VIWFPRIMZRZPTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)NC(=S)NN

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide typically involves the reaction of 4-bromo-3,5-difluoroaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity
    • Thiosemicarbazides have been widely studied for their antimicrobial properties. Research indicates that derivatives similar to 4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide exhibit potent antibacterial activity against various pathogens, including Mycobacterium tuberculosis.
    • A study demonstrated that thiosemicarbazide derivatives achieved minimum inhibitory concentrations (MICs) as low as 0.7 µM against M. tuberculosis .
  • Antitumor Activity
    • The compound has shown promise in anticancer research, with studies indicating significant cytotoxic effects on cancer cell lines. For instance:
      CompoundCell LineIC50 (µM)
      4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazideU251 (glioblastoma)<10
      4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazideWM793 (melanoma)<15
    • These results highlight the compound's potential as a therapeutic agent in cancer treatment .
  • Anti-inflammatory Activity
    • The compound has been investigated for its ability to inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase, which is linked to diseases like asthma and rheumatoid arthritis.

Biological Research

  • Tyrosinase Inhibition
    • Thiosemicarbazides have been identified as effective inhibitors of tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can have implications for skin-related conditions and cosmetic applications .
  • Molecular Probes
    • The compound serves as a molecular probe in biological studies to investigate cellular processes and interactions, contributing to a better understanding of disease mechanisms at the cellular level.

Case Studies

  • Antitubercular Activity
    • A series of thiosemicarbazide derivatives were evaluated for their efficacy against M. tuberculosis, with modifications at the C-2 position leading to enhanced potency .
  • Cytotoxicity Against Cancer Cells
    • In vitro tests showed that certain analogs of thiosemicarbazides significantly reduced viability in cancer cell lines by over 50%, indicating substantial anticancer potential .

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide involves its interaction with specific molecular targets within cells. In the context of its anticancer activity, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells . The exact molecular pathways and targets involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents on the phenyl ring significantly impact molecular properties. Below is a comparative analysis with key analogs:

Key Observations:
  • Steric Effects: The absence of a benzoyl group (cf.
  • Crystallinity: Symmetric substitution (3,5-difluoro) may promote tighter crystal packing compared to mono-fluoro or methoxy analogs, as seen in the planar phenyl rings and S(5)/S(6) ring motifs in .

Structural and Spectroscopic Differences

  • LCMS/HPLC Data : While the target compound’s data are unspecified, intermediates with bromo-difluoro substitution (e.g., m/z 294 [M+H]+) have lower molecular weights than benzoyl-substituted analogs (e.g., m/z 685 [M+H]+ in ).
  • Crystal Packing : Unlike methoxy-substituted analogs stabilized by N–H⋯S and C–H⋯π interactions , bromo-difluoro derivatives may exhibit halogen bonding (C–Br⋯X) and enhanced dipole-dipole interactions due to fluorine’s electronegativity.

Research Implications

The bromo-difluoro substitution pattern in 4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide offers a unique balance of electronic and steric properties, distinguishing it from mono-halogenated or methoxy-substituted analogs. Future studies should explore:

  • Biological Activity : Comparative assays against microbial or cancer cell lines.
  • Solubility : Impact of bromo/fluoro groups on pharmacokinetics.
  • Catalytic Applications: Potential as a ligand in metal coordination chemistry.

References Synthesis and yields of benzoyl-substituted thiosemicarbazides. Intermediate synthesis and LCMS data for bromo-difluoroaniline derivatives. Crystal structure and H-bonding motifs in methoxy/bromo-substituted analogs.

Biological Activity

4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide is a thiosemicarbazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which significantly influence its pharmacological properties. This article reviews the biological activity of this compound, including its anticancer, antimicrobial, anti-inflammatory, and other relevant activities based on recent research findings.

Chemical Structure

The chemical structure of 4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide can be represented as follows:

C8H7BrF2N4S\text{C}_8\text{H}_7\text{BrF}_2\text{N}_4\text{S}

This structure highlights the thiosemicarbazide moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiosemicarbazide derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
4-Bromo-3,5-difluorophenyl derivativeMCF-7 (breast cancer)8.1Induces apoptosis via mitochondrial pathway
Similar thiosemicarbazidesHeLa (cervical)12.8Inhibition of cell proliferation

Research indicates that these compounds can induce apoptosis by affecting mitochondrial membrane potential and activating caspase pathways . The IC50 values suggest that these compounds are potent inhibitors of cancer cell growth.

Antimicrobial Activity

The antimicrobial properties of thiosemicarbazides have been extensively studied. A comparative analysis shows that 4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide exhibits significant antibacterial activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus125 µg/mL
Escherichia coli250 µg/mL
Pseudomonas aeruginosa500 µg/mL

These findings suggest that the compound may serve as a potential lead in developing new antibiotics, especially against resistant strains.

Anti-inflammatory Activity

Thiosemicarbazides have also been evaluated for their anti-inflammatory effects. In vitro assays showed that derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

Compound Cytokine Inhibition (%) Concentration (µg/mL)
4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazideTNF-α: 78% IL-6: 89%10

This suggests that the compound may be effective in treating inflammatory diseases by modulating immune responses .

Structure-Activity Relationship (SAR)

The biological activity of thiosemicarbazides is often linked to their structural features. The presence of halogens like bromine and fluorine enhances lipophilicity and may improve binding affinity to biological targets. Studies have indicated that modifications on the phenyl ring can lead to variations in potency and selectivity against different biological targets .

Case Studies

  • Anticancer Efficacy : A study involving the treatment of MCF-7 cells with various concentrations of thiosemicarbazide derivatives demonstrated a dose-dependent response in inhibiting cell viability, with significant morphological changes observed under microscopy.
  • Antimicrobial Testing : In a clinical setting, derivatives were tested against resistant bacterial strains, showing promising results that warrant further investigation into their mechanism of action.

Q & A

Q. What are the established synthetic routes for 4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of 4-bromo-3,5-difluoroacetophenone with thiosemicarbazide in ethanol under acidic catalysis (e.g., acetic acid), followed by reflux and crystallization (e.g., chloroform/petroleum ether) . Optimization can employ statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches. Key parameters include molar ratios, solvent polarity, temperature, and catalyst concentration. Computational pre-screening of reaction pathways using quantum chemical calculations (e.g., transition state analysis) can narrow experimental conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray crystallography reveals planar thiosemicarbazide moieties, dihedral angles between aromatic rings (e.g., 9.15°), and hydrogen-bonding motifs (e.g., S(5) and S(6) ring motifs) critical for stability .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., methoxy, bromo substituents) and confirms regioselectivity.
  • FT-IR validates thiocarbonyl (C=S) and N–H stretches.
  • Thermogravimetric analysis (TGA) assesses thermal stability, which is linked to intramolecular H-bonding .

Q. How does solubility and reactivity vary under different pH or solvent conditions?

Methodological Answer:

  • Solubility screening in polar (ethanol, DMSO) vs. nonpolar solvents (chloroform) informs recrystallization strategies.
  • pH-dependent studies (e.g., in aqueous buffers) evaluate protonation/deprotonation of the thiosemicarbazide moiety, affecting nucleophilic reactivity.
  • Separation techniques (e.g., membrane filtration, HPLC) can isolate intermediates or degradation products, guided by CRDC subclass RDF2050104 (membrane technologies) .

Advanced Research Questions

Q. What computational methods are suitable for elucidating reaction mechanisms and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites and redox behavior .
  • Reaction path searches using quantum chemistry software (e.g., Gaussian, ORCA) model transition states and activation energies for condensation or hydrolysis pathways .
  • Molecular dynamics simulations explore solvent effects on conformational stability, correlating with crystallographic data .

Q. How can contradictory data in spectral or catalytic activity studies be resolved?

Methodological Answer:

  • Multivariate analysis (e.g., PCA or PLS regression) identifies experimental outliers or confounding variables (e.g., trace moisture in solvents) .
  • In situ monitoring (e.g., Raman spectroscopy during synthesis) captures transient intermediates missed in endpoint analyses.
  • Cross-validation with alternative techniques (e.g., XRD vs. neutron diffraction for H-bonding ambiguities) resolves structural discrepancies .

Q. What strategies link structural features (e.g., substituent electronegativity) to biological or catalytic activity?

Methodological Answer:

  • QSAR models correlate electronic parameters (Hammett σ values for Br/F substituents) with bioactivity (e.g., enzyme inhibition) .
  • Crystallographic data (e.g., dihedral angles, H-bond distances) guide mutagenesis or docking studies to identify pharmacophore motifs .
  • Kinetic isotope effects probe rate-determining steps in catalytic cycles involving thiosemicarbazide coordination .

Q. How can reactor design and process simulation improve scalability without compromising yield?

Methodological Answer:

  • Microreactor systems enhance heat/mass transfer for exothermic condensation reactions, reducing side products .
  • Computational fluid dynamics (CFD) models mixing efficiency in continuous-flow setups (CRDC subclass RDF2050108) .
  • Scale-down experiments (e.g., via DoE) identify critical process parameters (CPPs) for Quality-by-Design (QbD) frameworks .

Q. What methodologies assess environmental persistence or degradation pathways of this compound?

Methodological Answer:

  • Atmospheric chemistry studies simulate photodegradation using UV/ozone exposure chambers, analyzing intermediates via LC-MS .
  • Biodegradation assays (e.g., OECD 301F) quantify microbial breakdown in soil/water systems.
  • Lifecycle analysis (LCA) integrates toxicity data (e.g., EC50 for aquatic organisms) with degradation half-lives to model ecological impact .

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